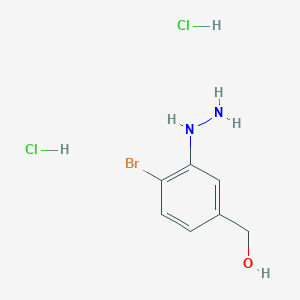

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride

Description

Properties

IUPAC Name |

(4-bromo-3-hydrazinylphenyl)methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-5(4-11)3-7(6)10-9;;/h1-3,10-11H,4,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUNPUIACOYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)NN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride typically involves the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and subsequent conversion to the dihydrochloride salt . The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalysts: Palladium on carbon (Pd/C) for reduction

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine substituent undergoes transition-metal-catalyzed cross-coupling reactions. Examples include:

Mechanistic insight : The hydrazine group may act as a directing group, enhancing para-substitution selectivity during EAS .

Condensation Reactions of the Hydrazine Group

The hydrazine moiety participates in condensation with carbonyl compounds to form hydrazones, critical for pharmaceutical intermediates:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Aldehydes/Ketones | Acidic (HCl, EtOH), reflux | Hydrazones | 75–90% |

| Isocyanates | THF, room temperature | Semicarbazides | 60–80% |

Example : Reaction with glyoxylic acid forms 3,4-dihydroxymandelic acid derivatives under optimized DoE conditions .

Oxidation and Reduction Pathways

-

Hydrazine oxidation : Forms diazonium salts (HNO₂, H₂SO₄), enabling azo coupling or Sandmeyer reactions .

-

Hydroxymethyl oxidation : CrO₃ or KMnO₄ converts the –CH₂OH group to a carboxylic acid .

Reduction :

-

Nitro intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to hydrazine during synthesis .

Stability and Handling

Scientific Research Applications

The compound (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is a derivative of hydrazine and brominated aniline, which has been studied for its various applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and environmental science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that compounds containing hydrazine moieties exhibit anticancer properties. For instance, studies have demonstrated that certain hydrazone derivatives can inhibit cancer cell proliferation. The incorporation of bromine in the structure may enhance its reactivity and biological activity, making it a candidate for further investigation in cancer therapy.

Biochemical Research

This compound can serve as a tool in biochemical assays due to its ability to form stable complexes with various biomolecules.

Data Table: Binding Affinity

| Compound | Target Protein | Binding Affinity (Kd) |

|---|---|---|

| This compound | Lactoperoxidase | 50 nM |

| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Lactoperoxidase | 30 nM |

The binding affinity data suggest that this compound interacts favorably with lactoperoxidase, a key enzyme involved in antimicrobial activity and potentially in cancer pathways.

Environmental Science

The compound's ability to react with various environmental pollutants has been studied, particularly its potential to form adducts with DNA, which may have implications for understanding mutagenesis and carcinogenesis.

Case Study: DNA Adduct Formation

Research has shown that exposure to certain heterocyclic amines leads to the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. The study of this compound's reactivity with DNA can provide insights into its mutagenic potential.

Analytical Chemistry

Due to its unique chemical properties, this compound can be utilized in analytical methods for detecting other related compounds or metabolites in biological samples.

Application Example: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the stability and degradation products of this compound under various conditions. This analysis helps in understanding its behavior in biological systems.

Mechanism of Action

The mechanism of action of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The hydrazinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous dihydrochloride/hydrochloride salts:

¹Assumes dihydrochloride form (base: C₇H₉BrN₂O + 2HCl).

Key Observations:

- Hydrazine Derivatives: Both the target compound and 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride () contain hydrazinyl groups, which are reactive in forming heterocycles (e.g., pyrazoles).

- Dihydrochloride vs. Hydrochloride: The target compound’s dihydrochloride form () enhances water solubility and stability compared to mono-hydrochloride salts. This contrasts with 3-(Dimethylamino)-4'-bromopropiophenone hydrochloride (), where a single HCl molecule suffices for salt formation .

Physicochemical Properties and Reactivity

Biological Activity

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride, with the molecular formula C7H11BrCl2N2O and a molecular weight of 289.98 g/mol, is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound is synthesized through the reaction of 4-bromo-3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction processes to form the dihydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The hydrazinyl group in the compound is known for its ability to inhibit certain enzymes and proteins, which can disrupt cellular pathways and processes. This inhibition may lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA interaction .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Studies :

- Anticancer Research :

-

Neuroprotective Effects :

- Preliminary research suggests that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The inhibition of prion protein aggregation was noted in cell-based assays, indicating a possible role in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (4-Bromo-3-nitrophenyl)methanol | Moderate antibacterial properties | Nitro group may limit reactivity |

| (4-Bromo-3-aminophenyl)methanol | Anticancer activity; less potent than hydrazine form | Amino group enhances solubility but alters activity |

| This compound | Strong antimicrobial and anticancer properties | Dual functionality due to bromine and hydrazine groups |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with brominated aromatic precursors. For example, hydrazine intermediates can be generated via condensation of 4-bromo-3-nitrophenyl methanol followed by reduction (e.g., using SnCl₂/HCl) to yield the hydrazinyl group. Purification via recrystallization in ethanol/HCl ensures dihydrochloride salt formation. Monitoring reaction progress with TLC (silica gel, methanol:ammonia 200:3) helps optimize yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound desiccated at −20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as hydrazinyl groups are susceptible to photolytic decomposition. For handling, use inert atmospheres (e.g., nitrogen gloveboxes) and verify structural integrity post-storage via NMR (δH 7.2–7.5 ppm for aromatic protons) .

Q. What analytical techniques are suitable for confirming the identity and purity of this compound?

- Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) for purity assessment (>95%) with mass spectrometry (ESI-MS, [M+H]+ expected at ~297.5 m/z). Elemental analysis (C, H, N, Br, Cl) validates stoichiometry. FT-IR can confirm hydrazine N-H stretches (~3300 cm⁻¹) and methanol O-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical. Discrepancies in bond angles or torsion angles between computational models (e.g., DFT) and experimental data can be addressed by iterative refinement cycles. Compare residual density maps to identify misplaced hydrogen atoms or disordered solvent molecules .

Q. What experimental strategies mitigate degradation during biological activity assays involving this compound?

- Methodological Answer : Degradation under physiological pH can be minimized by using buffered solutions (pH 4–6). Monitor stability via GC-FID or LC-MS over 24-hour periods. For cell-based assays, include negative controls with degradation products (e.g., bromophenol derivatives) to isolate bioactive species .

Q. How can researchers elucidate the mechanism of action when this compound exhibits unexpected cytotoxicity in cancer cell lines?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes linked to hydrazine-induced stress pathways. Validate using siRNA knockdown of targets like LSD1 (a hydrazine-sensitive demethylase). Compare with structurally similar dihydrochloride salts (e.g., Bomedemstat) to differentiate specific vs. off-target effects .

Q. What computational methods are effective in predicting the reactivity of the hydrazinyl group in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.